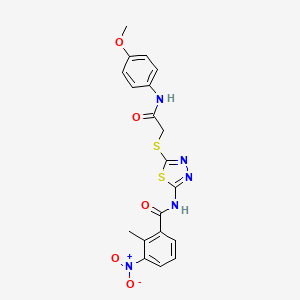
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N5O5S2 and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that contribute to its biological activity. Its molecular formula is C19H24N4O3S2, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structural complexity suggests potential interactions with various biological targets, making it an interesting candidate in medicinal chemistry.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Pseudomonas aeruginosa | 48 μg/mL | |
| Candida albicans | 42 μg/mL |
In a comparative study, the compound exhibited higher antibacterial activity than standard drugs like ampicillin and fluconazole, particularly against S. aureus and E. coli .
2. Antifungal Activity
The antifungal potential of this compound has also been investigated:
| Fungal Strain | MIC | Comparison |
|---|---|---|
| Candida albicans | 32 μg/mL | Fluconazole (MIC = 24 μg/mL) |
| Aspergillus niger | 28 μg/mL | Itraconazole (MIC = 47.5 μg/mL) |
The presence of specific substituents enhances antifungal activity, with studies indicating that halogenated phenyl groups increase efficacy against fungal strains .
3. Enzyme Inhibition
The thiadiazole moiety is known for its enzyme-inhibiting properties. The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes essential for microbial growth:
- Mechanism of Action : The compound potentially binds to active sites on enzymes, preventing substrate interaction.
- Target Enzymes : Specific enzymes related to bacterial cell wall synthesis have been suggested as targets for inhibition.
Case Studies
Several case studies have demonstrated the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-benzamide showed significant antibacterial activity against multi-drug resistant strains of bacteria .
- Antifungal Screening : Another study highlighted the antifungal properties of various thiadiazole derivatives against clinical isolates of Candida species, noting that modifications at the phenyl ring significantly enhanced activity .
Propriétés
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-11-14(4-3-5-15(11)24(27)28)17(26)21-18-22-23-19(31-18)30-10-16(25)20-12-6-8-13(29-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAQAZNMBMNUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














